
2-溴-1,3-噻唑-5-羰基氯
描述
2-Bromo-1,3-thiazole-5-carbonyl chloride is a chemical compound with the formula C4HBrClNOS . It is a heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,3-thiazole-5-carbonyl chloride consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecular weight of this compound is 226.48 g/mol .科学研究应用
新衍生物的合成:
2-溴-1,3-噻唑-5-羰基氯作为各种杂环化合物的合成中的关键起始原料或中间体。这些化合物因其在化学和生物学不同领域的潜在应用而受到探索。
抗癌剂的合成:合成了一系列新的噻唑和 1,3,4-噻二唑衍生物,其中包含噻唑部分,并将其评估为潜在的抗癌剂。这些衍生物对特定细胞系表现出显着的体外抗癌活性,突出了 2-溴-1,3-噻唑-5-羰基氯衍生物在药物化学中的作用 (Gomha 等,2017 年)。
芳香杂环荧光化合物的合成:合成了一系列不对称/对称 D-π-A/D-π-D 噻唑基芳香杂环荧光化合物。这些化合物具有各种给电子和吸电子尾部,展示了可调节的电子性质和高发光量子产率,展示了 2-溴-1,3-噻唑-5-羰基氯衍生物在材料科学中的多功能性 (陶等,2013 年)。
抗菌剂的开发:合成了新的噻唑衍生物,并对各种细菌菌株和真菌物种表现出有希望的抗菌活性。这突出了 2-溴-1,3-噻唑-5-羰基氯衍生物在开发新的抗菌剂中的潜力 (Vijesh 等,2010 年)。
基础研究和分子研究:
2-溴-1,3-噻唑-5-羰基氯及其衍生物也为基础研究和分子结构的理解做出了重大贡献。
结构分析和生物活性:分析了源自 2-溴-1,3-噻唑-5-羰基氯的化合物的晶体结构,揭示了分子内氢键和弱分子间相互作用等复杂细节。该化合物表现出显着的杀真菌和抗病毒活性,强调了详细结构分析在药物开发中的重要性 (Li 等,2015 年)。
新化合物的合成和表征:进行了基于 2-溴-1,3-噻唑-5-羰基氯衍生物的新型杂环化合物的合成和表征。对这些化合物的抗癌活性进行了评估,展示了合成和表征在开发潜在治疗剂中的重要性 (Metwally 等,2016 年)。
作用机制
Target of Action
Thiazole derivatives, which include this compound, are known to interact with various biological systems .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
生化分析
Biochemical Properties
2-Bromo-1,3-thiazole-5-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. The thiazole ring, which is a part of this compound, is known for its versatility and reactivity . It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context. For instance, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This interaction highlights the potential of 2-Bromo-1,3-thiazole-5-carbonyl chloride in modulating enzymatic activities and influencing biochemical pathways.
Cellular Effects
The effects of 2-Bromo-1,3-thiazole-5-carbonyl chloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. These cellular effects make 2-Bromo-1,3-thiazole-5-carbonyl chloride a potential candidate for anticancer research.
Molecular Mechanism
At the molecular level, 2-Bromo-1,3-thiazole-5-carbonyl chloride exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, leading to structural changes and functional disruptions . The compound’s ability to inhibit enzymes like topoisomerase II results in DNA damage and cell death . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,3-thiazole-5-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzymatic activities and persistent changes in gene expression . These temporal effects highlight the importance of understanding the compound’s stability and degradation kinetics in research applications.
Dosage Effects in Animal Models
The effects of 2-Bromo-1,3-thiazole-5-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects . At higher doses, it can induce toxic effects, such as organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects. These findings emphasize the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
2-Bromo-1,3-thiazole-5-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to study its metabolism in detail.
Transport and Distribution
The transport and distribution of 2-Bromo-1,3-thiazole-5-carbonyl chloride within cells and tissues are crucial for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-1,3-thiazole-5-carbonyl chloride can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in the nucleus can enhance its interaction with DNA and nuclear proteins, leading to significant biological effects. Studying the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-bromo-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNOS/c5-4-7-1-2(9-4)3(6)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFVMUDSQPCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730037 | |
| Record name | 2-Bromo-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62435-93-2 | |
| Record name | 2-Bromo-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)
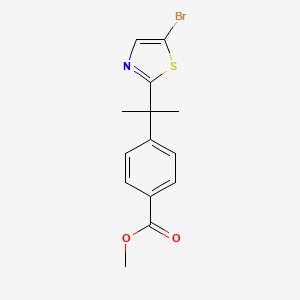
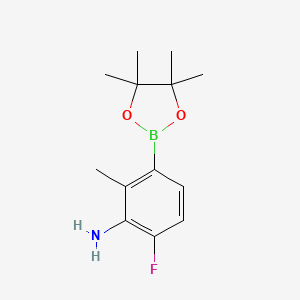
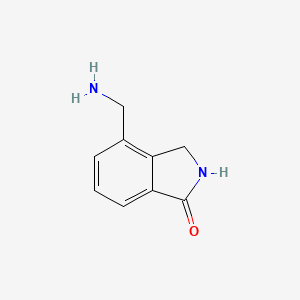

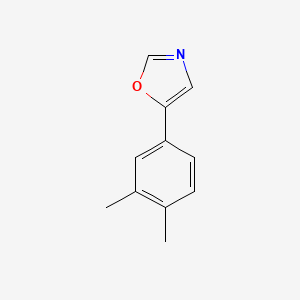
![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)
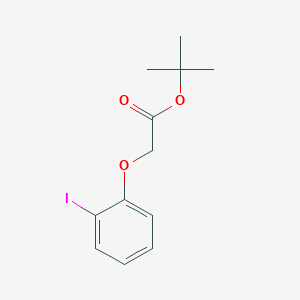
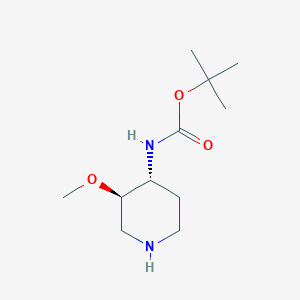
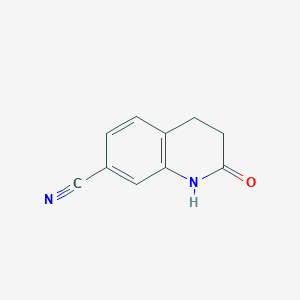

![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)
![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)
![methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B1397105.png)
